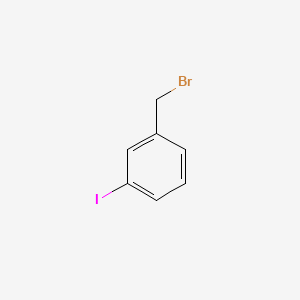

Bromure de 3-iodobenzylique

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related halogenated benzyl compounds is described in several papers. For instance, a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid was synthesized and its structure was determined . Another study reported the synthesis of 3-iodobenzyl [11C]guanidine, which was obtained in high yield and purity . Additionally, the synthesis of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide was achieved through decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide . These studies indicate that halogenated benzyl compounds can be synthesized through various methods, including halogenation, decarboxylation, and coupling reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzyl compounds has been characterized using different techniques. For example, the crystal structure of a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid was determined . The structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was analyzed using X-ray crystallography and compared with theoretical models . These studies suggest that halogen atoms in benzyl compounds can significantly influence their molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of halogenated benzyl compounds has been explored in various chemical reactions. The photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups, including bromide and iodide, was examined, indicating that these groups can influence the formation of reaction intermediates . A palladium-catalyzed debenzylative cross-coupling reaction was used to synthesize diaryl sulfides from aryl benzyl sulfides and aryl bromides . These studies demonstrate that halogenated benzyl compounds can participate in a range of chemical transformations, including photolysis and cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzyl compounds have been investigated. The vibrational properties of a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid were studied using Raman and IR spectroscopy . The nonlinear optical (NLO) effects and thermodynamic properties of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were also investigated . These studies provide information on the impact of halogenation on the physical properties of benzyl compounds, such as their optical and thermal behavior.

Applications De Recherche Scientifique

Synthèse de dérivés de la phénylalanine méta-substituée

Le bromure de 3-iodobenzylique peut être utilisé dans la synthèse de dérivés de la phénylalanine méta-substituée . Les dérivés de la phénylalanine sont importants dans le domaine de la chimie médicinale en raison de leur large éventail d'activités biologiques.

2. Réactif de dérivatisation pour l'extraction et la purification Il a été utilisé comme réactif de dérivatisation pour l'extraction et la purification du thiouracile . Le thiouracile est une molécule qui a des applications dans le domaine de la biochimie et de la pharmacologie.

Synthèse de dérivés de l'aristeromycine N6-substituée

Le this compound peut être utilisé dans la synthèse de dérivés de l'aristeromycine N6-substituée . L'aristeromycine est un antibiotique qui a montré un potentiel dans le traitement de certaines infections virales et parasitaires.

Synthèse de la (N)-méthanocarba-N6-(3-iodobenzyl)adénosine

Il peut également être utilisé dans la synthèse de la (N)-méthanocarba-N6-(3-iodobenzyl)adénosine . Ce composé est un dérivé de l'adénosine, un nucléoside qui joue un rôle crucial dans les processus biochimiques comme la synthèse des protéines.

Synthèse d'autres composés bromés

En raison de sa teneur en brome, le this compound peut être utilisé dans la synthèse d'autres composés bromés . Ces composés ont une large gamme d'applications en chimie organique.

Synthèse de composés iodés

De même, en raison de sa teneur en iode, il peut être utilisé dans la synthèse d'autres composés iodés . Les composés iodés sont souvent utilisés en chimie médicinale et en techniques d'imagerie.

Safety and Hazards

3-Iodobenzyl bromide is classified as a hazardous chemical. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

3-Iodobenzyl bromide is a versatile reagent used in the synthesis of various organic compounds . It doesn’t have a specific biological target, but its reactivity makes it useful in the formation of a variety of chemical structures.

Mode of Action

As a halogenated compound, 3-Iodobenzyl bromide can participate in various types of chemical reactions. It’s often used as a derivatization reagent, where it reacts with other molecules to form new compounds . For instance, it has been used in the extraction and purification of thiouracil .

Biochemical Pathways

The exact biochemical pathways affected by 3-Iodobenzyl bromide depend on the specific reactions it’s used in. For example, when used as a derivatization reagent for thiouracil, it would affect the biochemical pathways involving thiouracil .

Pharmacokinetics

Like other halogenated compounds, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its reactivity, solubility, and the specific biochemical reactions it’s involved in .

Result of Action

The results of 3-Iodobenzyl bromide’s action are highly context-dependent, varying based on the specific reactions it’s used in. In the case of thiouracil derivatization, the result would be the formation of a new compound with altered properties .

Action Environment

The action of 3-Iodobenzyl bromide can be influenced by various environmental factors. For instance, it’s sensitive to light and air, and it’s recommended to be stored in a dark place under an inert atmosphere . The reaction conditions, such as temperature and solvent, can also significantly affect its reactivity and the outcomes of its reactions .

Analyse Biochimique

Biochemical Properties

3-Iodobenzyl bromide plays a significant role in biochemical reactions, particularly as a derivatization reagent for the extraction and purification of thiouracil . It interacts with various enzymes and proteins, facilitating the synthesis of meta-substituted phenylalanine derivatives and N6-substituted aristeromycin derivatives . These interactions are crucial for the compound’s application in biochemical research and drug development.

Cellular Effects

3-Iodobenzyl bromide affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool in cellular biology studies .

Molecular Mechanism

At the molecular level, 3-Iodobenzyl bromide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Iodobenzyl bromide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 3-Iodobenzyl bromide remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 3-Iodobenzyl bromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

3-Iodobenzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, 3-Iodobenzyl bromide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Studying these transport mechanisms is important for understanding the compound’s pharmacokinetics.

Subcellular Localization

3-Iodobenzyl bromide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, making it a valuable tool for studying subcellular processes .

Propriétés

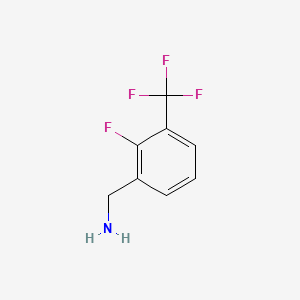

IUPAC Name |

1-(bromomethyl)-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACZSVQZBSCWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374760 | |

| Record name | 3-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49617-83-6 | |

| Record name | 3-Iodobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Iodobenzyl bromide in analyzing thyreostats?

A1: 3-Iodobenzyl bromide is used as a derivatizing agent in the analysis of thyreostats, specifically thiouracil. [] This means it reacts with thiouracil in the sample to form a derivative with improved properties for analysis. This derivatization, followed by specific extraction techniques, enhances the sensitivity and reduces matrix effects during analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)

![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)